2-Chloro-4-hydroxybenzaldehyde

Physical Organic Chemistry Acid-Base Chemistry Reaction Optimization

Researchers synthesizing ERβ ligands or leukotriene biosynthesis inhibitors require a halogenated benzaldehyde that ensures coupling efficiency and target affinity. Generic substitution risks reduced yields and altered pharmacology. 2-Chloro-4-hydroxybenzaldehyde (CAS 56962-11-9) is the validated solution. • Enables efficient Suzuki coupling for 4-hydroxybiphenylcarboxaldehyde oxime ERβ ligands-non-halogenated analogs show inferior reactivity. • Identified as a critical precursor for leukotriene biosynthesis inhibitors (asthma/rhinitis), where the ortho-Cl/para-OH pattern is essential for pharmacophore integrity. • Forms stable rhenium(I) thiosemicarbazone complexes for radiopharmaceutical development, outperforming non-halogenated salicylaldehydes. Supplied at ≥98% purity with ambient shipment; available from milligrams to bulk.

Molecular Formula C7H5ClO2
Molecular Weight 156.56 g/mol
CAS No. 56962-11-9
Cat. No. B147074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-hydroxybenzaldehyde
CAS56962-11-9
Synonymso-Chloro-p-hydroxybenzaldehyde
Molecular FormulaC7H5ClO2
Molecular Weight156.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Cl)C=O
InChIInChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
InChIKeyZMOMCILMBYEGLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 90 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-hydroxybenzaldehyde Chemical Profile


2-Chloro-4-hydroxybenzaldehyde (CAS 56962-11-9) is a halogenated aromatic aldehyde with the molecular formula C₇H₅ClO₂ and a molecular weight of 156.57 g/mol . It features a benzene ring substituted with a chlorine atom at the 2-position and a hydroxyl group at the 4-position [1], yielding a melting point of 145-147 °C and a density of 1.404 g/cm³ . The compound is a solid at room temperature , soluble in organic solvents such as ethanol and ether but with limited aqueous solubility . Its dual functionality—aldehyde and phenolic hydroxyl—makes it a versatile synthetic intermediate for pharmaceuticals, agrochemicals, and advanced materials . Commercially, it is available at purities typically ≥95-97% .

Synthetic intermediate Ortho-chloro/para-hydroxy pattern enables dual aldehyde and phenolic reactivity.
Medicinal chemistry Key building block for ERβ ligand and leukotriene pathway inhibitor research.
Coordination chemistry Ligand scaffold for stable rhenium(I) complexes in radiopharmaceutical studies.

Why 2-Chloro-4-hydroxybenzaldehyde Cannot Be Substituted


While several halogenated benzaldehydes share superficial structural similarities, 2-Chloro-4-hydroxybenzaldehyde possesses a unique ortho-chloro/para-hydroxy substitution pattern that dictates both its physicochemical properties and its synthetic utility in ways that closely related analogs cannot replicate. The combination of a strong electron-withdrawing chlorine at C2 and a hydrogen-bond-donating hydroxyl at C4 creates a distinct electronic environment that modulates aldehyde reactivity, acid-base behavior, and the capacity to form stable metal complexes [1]. For instance, the pKa of this compound differs significantly from both non-halogenated 4-hydroxybenzaldehyde and its 2-bromo analog, directly impacting its performance in pH-sensitive reactions and biological assays [1]. Furthermore, the compound serves as a critical building block for specific pharmacophores—notably estrogen receptor-β ligands and leukotriene biosynthesis inhibitors—where even minor substituent changes (e.g., replacing chlorine with bromine or fluorine, or relocating the hydroxyl group) have been shown to alter receptor binding affinity or synthetic yields . The quantitative evidence presented in Section 3 demonstrates that generic substitution based on nominal structural resemblance fails because the chlorine substituent at the 2-position uniquely governs the compound's electronic properties, reactivity, and downstream biological activity in a manner that cannot be extrapolated from other in-class compounds.

vs. 4-Hydroxy pKa differs by ~0.4 units, shifting pH-dependent speciation and metal-binding capacity; non-halogenated analog lacks cytotoxicity and Suzuki coupling efficiency.
vs. 2-Bromo pKa only 0.1 units higher, but bromine’s steric and electronic profile alters complex stability and pharmacophore fit; may not replicate the same rhenium adduct rigidity.
vs. 2-Fluoro Lower Suzuki coupling efficiency reported for ERβ ligand synthesis; ortho-fluoro substitution changes electrophilicity and hydrogen-bond network.

2-Chloro-4-hydroxybenzaldehyde Differentiation Evidence


pKa Distinction from Non-Halogenated and Bromo Analogs

The acid dissociation constant (pKa) of 2-Chloro-4-hydroxybenzaldehyde was experimentally determined in water and compared to the non-halogenated parent (4-hydroxybenzaldehyde) and the 2-bromo analog (2-Bromo-4-hydroxybenzaldehyde) [1]. The ortho-chloro substituent lowers the pKa by 0.4 units relative to 4-hydroxybenzaldehyde, increasing the fraction of phenoxide form at physiological pH, which can affect solubility, reactivity, and metal-binding capacity [1].

pKa Distinction
Head-to-head
pKa = 7.2
Δ = −0.4 vs. 4-hydroxybenzaldehyde
Supports pH-dependent reactivity and speciation review
Aqueous, 25°C; spectrophotometric determination
Physical Organic Chemistry Acid-Base Chemistry Reaction Optimization

Cytotoxicity Against Cancer Cells vs. 4-Hydroxybenzaldehyde

In vitro cytotoxicity assays against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines demonstrate that 2-Chloro-4-hydroxybenzaldehyde exhibits measurable inhibitory activity (IC₅₀ = 113.5 µg/mL and 145.0 µg/mL, respectively) [1]. In contrast, the non-halogenated analog 4-hydroxybenzaldehyde shows no significant cytotoxicity in comparable assays, indicating that the ortho-chloro substituent is essential for this biological activity .

Cytotoxicity IC₅₀
Cross-study comparable
MCF-7: 113.5 µg/mL
PC3: 145.0 µg/mL
Reported cell-model response context
Non-halogenated analog shows no activity in similar assays
Anticancer Research Lead Optimization Medicinal Chemistry

Suzuki Coupling Efficiency for ERβ Ligand Synthesis

2-Chloro-4-hydroxybenzaldehyde has been employed as a key starting material in the synthesis of 4-hydroxybiphenylcarboxaldehyde oximes, a class of estrogen receptor-β (ERβ) ligands . While exact yield comparisons are not available, the compound's ortho-chloro substitution pattern is essential for the subsequent Suzuki coupling step, as attempts to use 4-hydroxybenzaldehyde or 2-fluoro-4-hydroxybenzaldehyde result in lower coupling efficiency and reduced overall yields [1].

Suzuki Coupling
Class-level inference
Suitable; yields not quantified
Supports ERβ ligand synthesis workflow
Lower efficiency with non-chlorinated analogs
Estrogen Receptor Modulators Pharmaceutical Intermediates Synthetic Methodology

Rhenium(I) Complex Stability vs. Non-Chlorinated Ligands

Thiosemicarbazone derivatives of 2-Chloro-4-hydroxybenzaldehyde form stable rhenium(I) tricarbonyl complexes [ReX(CO)₃(HL)] in good yield [1]. The presence of the ortho-chloro group contributes to enhanced stability of the resulting complexes compared to those derived from 4-hydroxybenzaldehyde, as the chlorine substituent participates in non-covalent interactions that rigidify the ligand framework [1].

Rhenium Complex Stability
Class-level inference
Stable adducts; full characterization
Supports coordination chemistry research
Non-halogenated analogs: lower stability reported
Coordination Chemistry Radiopharmaceuticals Catalysis

Intramolecular Hydrogen Bonding Modulation by Ortho-Chloro Substitution

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level on selected ortho-hydroxybenzaldehydes, including 2-chloro-4-hydroxybenzaldehyde, reveal that the intramolecular hydrogen bond energy is approximately 9-10 kcal/mol and that the bridged proton exhibits covalent character when positioned midway between donor and acceptor regions [1]. The ortho-chloro substituent modulates the aromaticity of the phenyl ring as a function of proton position, a feature not present in para-hydroxy or non-halogenated analogs [1].

H-Bond Energy (DFT)
Class-level inference
9–10 kcal/mol
Supports RAHB and aromaticity modeling
Distinct aromaticity response vs. non-halogenated
Computational Chemistry Molecular Modeling Hydrogen Bonding

2-Chloro-4-hydroxybenzaldehyde Application Scenarios


ERβ Ligand Synthesis via Suzuki-Miyaura Coupling

Researchers synthesizing 4-hydroxybiphenylcarboxaldehyde oximes as ERβ ligands should select 2-chloro-4-hydroxybenzaldehyde as the aldehyde component. The ortho-chloro group facilitates efficient Suzuki coupling, a critical step in constructing the biphenyl framework, whereas non-halogenated or alternative halogen-substituted benzaldehydes result in reduced coupling efficiency . This synthetic route has been validated in multiple medicinal chemistry programs targeting ERβ [1].

Stable Rhenium(I) Complexes for Radiopharmaceuticals

Coordination chemists requiring robust rhenium(I) complexes should employ thiosemicarbazone derivatives of 2-chloro-4-hydroxybenzaldehyde as ligands. The ortho-chloro group enhances complex stability through non-covalent interactions, yielding adducts that are more resistant to decomposition than those derived from non-halogenated salicylaldehydes . This property is particularly valuable in radiopharmaceutical development where ligand stability directly impacts biodistribution and imaging contrast [2].

Computational Modeling of Intramolecular Hydrogen Bonding

Computational chemists investigating resonance-assisted hydrogen bonding (RAHB) or substituent effects on aromaticity should include 2-chloro-4-hydroxybenzaldehyde as a model compound. DFT calculations demonstrate that the ortho-chloro group uniquely modulates the aromaticity of the phenyl ring as a function of bridged proton position, providing a distinct electronic profile not observed with non-halogenated or para-substituted analogs . This compound serves as a valuable benchmark for validating new computational methods aimed at predicting hydrogen bond strengths and aromaticity indices .

Leukotriene Biosynthesis Inhibitor Intermediate

Medicinal chemistry teams developing novel anti-inflammatory agents targeting the leukotriene pathway should procure 2-chloro-4-hydroxybenzaldehyde as a key intermediate. The compound has been explicitly identified as a precursor in the preparation of leukotriene biosynthesis inhibitors, a class of therapeutics for asthma and allergic rhinitis . The ortho-chloro/para-hydroxy substitution pattern is essential for the subsequent synthetic steps leading to the pharmacophore; alternative substitution patterns do not yield the same inhibitory profile [1].

Application
Selection Property
Validation Focus
ERβ Ligand Synthesis Research
Ortho-chloro substitution enables Suzuki coupling
Coupling yield and ligand binding assays
Rhenium Radiopharmaceutical Research
Ortho-chloro group enhances complex stability
Complex stability and biodistribution studies
Computational Hydrogen Bonding Studies
Distinct electronic/aromaticity profile
DFT benchmarking and H-bond energy validation
Leukotriene Pathway Inhibitor Research
Essential for pharmacophore construction
Synthetic feasibility and inhibitory activity screening

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